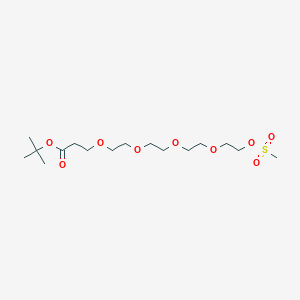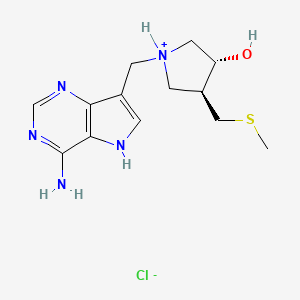
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester
Descripción general
Descripción
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is a branched PEGylation reagent with a terminal azide group, a N-Boc protected amine, and a terminal N-hydroxysuccinimide (NHS) ester. This compound is commonly used in click chemistry reactions, particularly for bioconjugation and drug development applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains.
Boc Protection: The amine group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted reactions during subsequent steps.
NHS Ester Formation: The final step involves the formation of the NHS ester by reacting the PEGylated intermediate with N-hydroxysuccinimide and a suitable activating agent
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes or cyclooctynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper(I) catalysts, such as copper sulfate and sodium ascorbate, in aqueous or organic solvents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Does not require a catalyst and can be performed under mild conditions.
NHS Ester Reactions: Typically performed in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with primary amines.
Major Products Formed
Triazole Linkages: Formed from CuAAC or SPAAC reactions.
Amide Bonds: Formed from NHS ester reactions with primary amines.
Aplicaciones Científicas De Investigación
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation reactions to label proteins, peptides, and oligonucleotides.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
Industry: Applied in the production of PEGylated drugs and biomaterials.
Mecanismo De Acción
The mechanism of action of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester involves its functional groups:
Azide Group: Participates in click chemistry reactions to form stable triazole linkages with alkynes.
NHS Ester Group: Reacts with primary amines to form amide bonds, enabling the conjugation of biomolecules.
Boc-Protected Amine: Provides a protected amine group that can be deprotected under acidic conditions for further functionalization.
Comparación Con Compuestos Similares
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester can be compared with other similar compounds, such as:
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester: Similar structure but with an additional PEG unit, providing increased solubility and flexibility.
Azido-PEG2-NHS ester: Lacks the Boc-protected amine, making it less versatile for certain applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for versatile applications in bioconjugation and drug development.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41N5O11/c1-24(2,3)39-23(33)28(8-12-36-16-15-35-11-7-26-27-25)9-13-37-17-19-38-18-14-34-10-6-22(32)40-29-20(30)4-5-21(29)31/h4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICLIIAXFJFOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B609352.png)


![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)

![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)





